2,4,4-TRIMETHYLPENTYLPHOSPHINE

Description

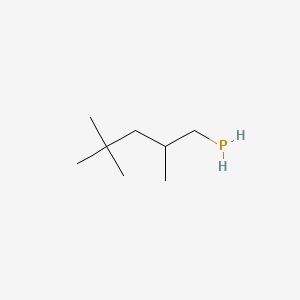

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylpentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUJXKQEUURINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868644 | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82164-75-8 | |

| Record name | (2,4,4-Trimethylpentyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,4-Trimethylpentylphosphine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4,4-trimethylpentylphosphine, an organophosphorus compound with significant utility in industrial and research settings. The document delves into its core chemical and physical properties, details a representative synthetic protocol, and explores its reactivity and diverse applications, particularly as a precursor to valuable phosphine ligands and other organophosphorus derivatives. This guide is intended for researchers, chemists, and professionals in drug development and materials science who seek a deeper understanding of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as monoisooctyl phosphine, is an organophosphorus compound that serves as a critical building block in the synthesis of more complex molecules.[1] Its unique molecular structure, characterized by a bulky, branched alkyl group, imparts specific steric and electronic properties to its derivatives, making them highly valuable in various chemical applications.

While not typically used as a final product, its role as a precursor is indispensable. Derivatives of this compound are instrumental in fields ranging from homogeneous catalysis to materials science and hydrometallurgy.[1][2] Understanding the fundamental properties and reactivity of this primary phosphine is paramount for leveraging its full potential in the development of novel catalysts, ligands, and functional materials.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 82164-75-8 | [1][2] |

| Molecular Formula | C8H19P | [2][3] |

| Molecular Weight | 146.21 g/mol | [2][4] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 170.2 ± 9.0 °C at 760 mmHg | [2][4] |

| Flash Point | -17 °C | [3][4] |

| Density | 0.916 g/mL at 20 °C (for a derivative) | [6][] |

| Solubility | Soluble in organic solvents | [6] |

| Sensitivity | Air sensitive | [3][5] |

Note: Some physical properties, such as density, are reported for its derivatives like bis(2,4,4-trimethylpentyl)phosphinic acid due to the limited availability of data for the primary phosphine itself.

Spectroscopic Data

Synthesis and Handling

The synthesis of this compound and its derivatives often involves the reaction of phosphine (PH₃) or its precursors with diisobutylene.[8] One common route involves the free radical addition of phosphine to diisobutylene, followed by oxidation to produce derivatives like bis(2,4,4-trimethylpentyl)phosphinic acid.[8]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, which originates from precursors related to this compound.

Caption: Generalized synthesis workflow for a derivative.

Safety and Handling Precautions

This compound is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[2][4] It is also corrosive and can cause severe skin burns and eye damage.[2] Therefore, stringent safety protocols must be followed during its handling and use.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[9]

Reactivity and Applications

The chemical behavior of this compound is characteristic of a primary phosphine, but is significantly influenced by the steric bulk of the 2,4,4-trimethylpentyl group. This bulky substituent plays a crucial role in the coordination chemistry and catalytic activity of its derivatives.

Role as a Ligand Precursor in Homogeneous Catalysis

Phosphines are a cornerstone of homogeneous catalysis, serving as ligands that coordinate to a metal center and modulate its electronic and steric properties.[10][11] The 2,4,4-trimethylpentyl group, being a bulky alkyl substituent, leads to the formation of electron-rich and sterically demanding phosphine ligands.[10] These characteristics are highly desirable in many catalytic applications, as they can enhance catalyst activity and selectivity.[1][11]

Derivatives of this compound are used to create ligands for various transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling.[12][13] The steric bulk of the ligand can promote the reductive elimination step in the catalytic cycle, leading to more efficient product formation.[11]

Precursor for Extractants in Hydrometallurgy

A significant application of this compound derivatives is in the field of solvent extraction, particularly for the separation of metals.[1] Bis(2,4,4-trimethylpentyl)phosphinic acid, a key derivative, is widely used as a commercial extractant for the selective separation of cobalt from nickel.[1][14] This separation is critical in the refining of these metals, which are essential components of high-performance batteries.[1]

The branched alkyl chains of the phosphinic acid enhance its solubility in organic solvents, facilitating the transfer of metal ions from an aqueous phase to an organic phase.[15] The selectivity for cobalt over nickel is a key feature of this extractant.[14]

Intermediate in the Synthesis of Photoinitiators

Derivatives of this compound, such as acylphosphine oxides, function as highly effective photoinitiators.[1] These compounds are integral to UV-curable systems used in inks, coatings, adhesives, and dental composites.[1] Upon exposure to UV light, they generate free radicals that initiate the polymerization process, leading to rapid curing.[1]

Experimental Protocols

Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid

This protocol is a generalized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.[16][17]

Materials:

-

Sodium hypophosphite

-

Diisobutylene

-

Acetic acid (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Sodium hydroxide solution (for washing)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve sodium hypophosphite in acetic acid.

-

Add diisobutylene to the solution.

-

Under a nitrogen atmosphere and at room temperature, slowly add a solution of AIBN in diisobutylene to the reaction mixture.

-

After the initial addition, heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).

-

Periodically add additional portions of AIBN to sustain the reaction.

-

After the reaction is complete (monitored by a suitable analytical technique like TLC or GC), cool the mixture to room temperature.

-

Wash the reaction mixture with a sodium hydroxide solution to remove acidic impurities.

-

Separate the organic layer and acidify it with hydrochloric acid.

-

Wash the organic layer with water to remove excess acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or other suitable methods.

Conclusion

This compound is a versatile and valuable chemical intermediate with a diverse range of applications. Its unique structural features make it an important precursor for the synthesis of specialized phosphine ligands for catalysis, highly effective extractants for hydrometallurgy, and efficient photoinitiators for materials science. A thorough understanding of its chemical properties, synthesis, and handling is crucial for harnessing its full potential in both academic research and industrial processes. The continued exploration of this and other organophosphorus compounds will undoubtedly lead to further innovations in catalysis, materials science, and beyond.

References

- The Versatility of this compound: From Synthesis to Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- An, F., Brossette, J., Jangra, H., Wei, Y., Shi, M., Zipse, H., & Mayr, A. R. (2024). Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science.

- Keglevich, G. (2020).

- Al-Shboul, T. M., & Lelj, F. (2008). Reactions of Tertiary Phosphines with Alcohols in Aqueous Media. Inorganic Chemistry, 47(24), 11765–11773.

- Zhang, Z., & Driver, T. G. (2020). Radical reactions promoted by trivalent tertiary phosphines. Organic Chemistry Frontiers, 7(15), 2049–2069.

- This compound CAS#: 82164-75-8. (n.d.). ChemicalBook.

- This compound|CAS 82164-75-8. (n.d.). Benchchem.

- (2,4,4-Trimethylpentyl)phosphine Formula. (n.d.). ECHEMI.

- LibreTexts. (2019). 2.4: Phosphines. Chemistry LibreTexts.

- Bis(2,4,4-trimethylpentyl)phosphinic acid | 83411-71-6. (n.d.). Biosynth.

- Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process. (2014).

- Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. (n.d.).

- Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. (2025). Carl ROTH.

- Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. (2011).

- Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-. (n.d.). ChemBK.

- Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid. (n.d.).

- Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. (2025). Carl ROTH.

- SAFETY D

- Safety D

- 82164-75-8(this compound) Product Description. (n.d.). ChemicalBook.

- CAS 83411-71-6 bis-(2,4,4-Trimethylpentyl)phosphinic acid. (n.d.). BOC Sciences.

- Safety D

- Interactions of Bis(2,4,4-trimethylpentyl)

- Applications of Trimethylphosphine in Organometallic Catalysis: Application Notes and Protocols. (2025). Benchchem.

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C

- (2,4,4-Trimethylpentyl)phosphine [CAS# 82164-75-8]. (n.d.). chemBlink.

- Phosphine, (2,4,4-trimethylpentyl)- | C8H19P | CID 174255. (n.d.). PubChem.

- This compound CAS#: 82164-75-8. (n.d.).

- Phosphine, (2,4,4-trimethylpentyl)- - Substance Details. (n.d.). US EPA.

- Bis(2,4,4-trimethylpentyl) phosphinic acid. (n.d.).

- New Hydrophobic Eutectic Solvent Based on Bis(2,4,4-trimethylpentyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound|CAS 82164-75-8 [benchchem.com]

- 3. This compound CAS#: 82164-75-8 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chembk.com [chembk.com]

- 8. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]

- 9. biosynth.com [biosynth.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. biosynth.com [biosynth.com]

- 16. Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]

2,4,4-trimethylpentylphosphine CAS number 82164-75-8

An In-Depth Technical Guide to 2,4,4-trimethylpentylphosphine (CAS 82164-75-8)

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 82164-75-8), an organophosphorus compound with significant utility in industrial and research settings. We will explore its fundamental physicochemical properties, critical safety and handling protocols, and common synthetic pathways. The core of this document focuses on its applications, not only as a primary phosphine ligand in homogeneous catalysis but also as a crucial intermediate for high-value derivatives used in hydrometallurgy and material science. For professionals in drug development, we bridge the gap between this foundational chemical and the emerging class of phosphine oxide-containing therapeutics, illustrating its potential as a versatile building block.

Introduction to Organophosphines

Organophosphines, compounds containing a phosphorus atom bonded to one or more organic groups, are a cornerstone of modern chemistry.[1] Their utility stems from the unique electronic and steric properties conferred by the phosphorus atom's lone pair of electrons.[1] They serve as powerful ligands for transition metals, forming stable complexes that are pivotal in homogeneous catalysis. By systematically modifying the organic substituents, chemists can fine-tune the ligand's properties—such as its electron-donating ability and steric bulk (quantified by the Tolman cone angle)—to control the activity, selectivity, and stability of a catalyst.[1][2]

Within this versatile class of compounds, this compound, also known as monoisooctyl phosphine, emerges as a significant chemical intermediate.[3][4] Its branched alkyl structure provides specific steric and electronic characteristics that influence its reactivity and the properties of its derivatives. While it can function as a primary phosphine ligand, its primary industrial role is as a precursor to more complex and widely used organophosphorus compounds.[3]

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is foundational to its safe and effective use. The key characteristics of this compound are summarized below.

Key Properties

| Property | Value | Source |

| CAS Number | 82164-75-8 | [5][6] |

| Molecular Formula | C₈H₁₉P | [5][7] |

| Molecular Weight | 146.21 g/mol | [7][8] |

| Appearance | Colorless liquid | [9][10] |

| Boiling Point | 170.2°C at 760 mmHg | [7][11] |

| Flash Point | -17°C | [9][10] |

| Synonyms | (2,4,4-trimethylpentyl)phosphane, Monoisooctyl phosphine | [7][9] |

Safety and Handling: A Pyrophoric Compound

DANGER: this compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4][5] It is also corrosive and can cause severe skin burns and eye damage.[4]

-

GHS Hazard Statement: H250 (Catches fire spontaneously if exposed to air).[5]

-

Handling Precautions: Due to its air-sensitive and pyrophoric nature, this compound must be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[4] All equipment must be thoroughly dried and purged of air and moisture before use.

-

Personal Protective Equipment (PPE): Flame-retardant lab coats, chemical-resistant gloves, and safety goggles are mandatory.[12]

-

Spills and Fire: Spills must be managed under an inert blanket. Fires should be extinguished with a Class D dry powder extinguisher. Do not use water.

Synthesis and Manufacturing

The industrial synthesis of this compound and its derivatives typically involves the free radical addition of a phosphorus source to diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).

A common pathway involves the reaction of phosphine (PH₃) with diisobutylene in the presence of a radical initiator.[13] This reaction generates mono-, di-, and tri-substituted phosphines. The reaction conditions are carefully controlled to favor the production of the desired product, such as the di-substituted bis(2,4,4-trimethylpentyl)phosphine, which is a precursor to the widely used phosphinic acid extractant.[13] An alternative approach uses sodium hypophosphite as the phosphorus source, reacting it with diisobutylene in an acidic medium, often with an azo-initiator like azobisisobutyronitrile (AIBN).[14][15]

Caption: Generalized synthesis via free radical addition.

Applications in Research and Industry

The versatility of this compound is demonstrated by its use as both a ligand and, more significantly, as a foundational intermediate for several high-performance chemicals.[3]

Ligand in Homogeneous Catalysis

As a primary phosphine, this molecule can act as a ligand for transition metal catalysts.[4] The bulky, electron-donating 2,4,4-trimethylpentyl group helps to stabilize the metal center and can influence the outcome of catalytic reactions, such as palladium-catalyzed cross-coupling.[4] In these reactions, the phosphine ligand coordinates to the metal, facilitating key steps like oxidative addition and reductive elimination that comprise the catalytic cycle.[1][4]

Caption: Generic hydrophosphination catalytic cycle.

Intermediate for Key Industrial Derivatives

The predominant value of this compound lies in its role as a precursor.[3]

A. Bis(2,4,4-trimethylpentyl)phosphinic Acid for Metal Extraction

The most significant derivative is bis(2,4,4-trimethylpentyl)phosphinic acid.[3] This compound is a highly effective extractant used globally in hydrometallurgy for the solvent extraction and purification of metals.[3][16] Its primary application is in the selective separation of cobalt from nickel in chloride solutions, a critical step in producing the high-purity metals required for batteries and other advanced technologies.[3][17] The branched alkyl chains provide high solubility in organic solvents and create a steric environment that allows for selective chelation of metal ions.[16]

Caption: Workflow for Co/Ni separation via solvent extraction.

B. Acylphosphine Oxides as Photoinitiators

Derivatives of this compound, particularly acylphosphine oxides, function as highly efficient photoinitiators.[3] These molecules are integral to UV-curable systems, including inks, coatings, adhesives, and dental composites.[3] Upon exposure to UV light, they undergo cleavage to generate free radicals, initiating a rapid polymerization process (curing). This technology enables fast, energy-efficient manufacturing.[3]

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its chemical nature makes it a valuable starting material for creating compounds of medicinal interest. Phosphorus-containing functional groups are increasingly being incorporated into drug candidates to modulate their properties.[18]

Specifically, phosphine oxides are gaining attention in medicinal chemistry.[19] The phosphine oxide group (P=O) is a strong hydrogen bond acceptor and is more polar than classic functional groups like amides.[19] Incorporating a phosphine oxide moiety can dramatically increase a drug candidate's aqueous solubility and metabolic stability, critical parameters for bioavailability and efficacy.[19] A prime example is the FDA-approved anti-cancer drug Brigatinib, which features a dimethylphosphine oxide group.[19]

Primary phosphines like this compound are the foundational building blocks for creating these more complex, chiral, and functionalized phosphine oxides that could be incorporated into future therapeutics.

Experimental Protocols

The following are generalized protocols intended for trained professionals. All work must be conducted in a certified fume hood, and a rigorous risk assessment should be performed.

General Protocol for Handling this compound

-

Inerting: Assemble and flame-dry all glassware (e.g., Schlenk flask, syringes). Allow to cool to room temperature under a positive pressure of dry argon or nitrogen.

-

Transfer: Using a gas-tight syringe that has been purged multiple times with an inert gas, carefully draw the required volume of this compound from the supplier's septum-sealed bottle.

-

Addition: Slowly add the phosphine dropwise to the reaction flask (already under an inert atmosphere), typically cooled in an ice bath to manage any exothermic processes.

-

Quenching: After the reaction, any residual primary phosphine must be quenched safely. This can be done by slow, careful addition of a mild oxidizing agent like dilute hydrogen peroxide or by bubbling air through the solution at a controlled rate, always keeping the temperature low.

Generalized Palladium-Catalyzed Hydrophosphination

-

Catalyst Preparation: In a glovebox or under inert atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃) and a suitable solvent (e.g., anhydrous toluene).

-

Reactant Addition: Add the alkene substrate to the flask.

-

Phosphine Addition: Following the handling protocol (5.1), slowly add 1.0-1.2 equivalents of this compound to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by GC-MS or TLC.

-

Workup: After cooling to room temperature, quench the reaction as described above. Proceed with a standard aqueous workup and purify the product by column chromatography or distillation.

Conclusion

This compound is a chemical of significant, albeit often indirect, importance. Its pyrophoric nature demands careful handling, but its utility as a foundational building block is undeniable. While its direct application as a catalytic ligand is niche, its role as the primary precursor for bis(2,4,4-trimethylpentyl)phosphinic acid places it at the center of critical metal purification industries. Furthermore, its derivatives are key enablers in advanced materials, and its fundamental structure serves as a starting point for exploring the promising field of phosphine oxides in drug discovery. For researchers and developers, this compound represents a versatile platform chemical, connecting basic organophosphorus chemistry with large-scale industrial applications and future therapeutic innovations.

References

- The Versatility of this compound: From Synthesis to Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (2,4,4-Trimethylpentyl)phosphine | 82164-75-8. (n.d.). ECHEMI.

- This compound CAS#: 82164-75-8. (n.d.). ChemWhat.

- This compound, 99% (8% isomers). (n.d.). Strem.

- This compound 82164-75-8. (n.d.). ChemNet.

- This compound | CAS 82164-75-8. (n.d.). Benchchem.

- CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process. (n.d.). Google Patents.

- Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. (n.d.). Google Patents.

- (2,4,4-Trimethylpentyl)phosphine [CAS# 82164-75-8]. (n.d.). chemBlink.

- Phosphine, (2,4,4-trimethylpentyl)-. (n.d.). PubChem.

- This compound CAS#: 82164-75-8. (n.d.). ChemicalBook.

- CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. (n.d.). Google Patents.

- Safety Data Sheet. (2022). Biosynth.

- Applications of Trimethylphosphine in Organometallic Catalysis. (2025). BenchChem.

- Phosphine Ligands. (n.d.). TCI Chemicals.

- New Hydrophobic Eutectic Solvent Based on Bis(2,4,4-trimethylpentyl)phosphinic Acid and Menthol: Properties and Application. (2023). MDPI.

- New Hydrophobic Eutectic Solvent Based on Bis(2,4,4-trimethylpentyl)phosphinic Acid and Menthol: Properties and Application. (2023). ResearchGate.

- Application of Phosphine Oxide in Medicinal Chemistry. (2022). BLDpharm.

- Development and Clinical Application of Phosphorus-Containing Drugs. (2020). PubMed.

Sources

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound|CAS 82164-75-8 [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. strem.com [strem.com]

- 7. 82164-75-8 this compound this compound - CAS Database [chemnet.com]

- 8. Phosphine, (2,4,4-trimethylpentyl)- | C8H19P | CID 174255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound CAS#: 82164-75-8 [amp.chemicalbook.com]

- 11. CAS # 82164-75-8, (2,4,4-Trimethylpentyl)phosphine, this compound, Monoisooctyl phosphine - chemBlink [chemblink.com]

- 12. biosynth.com [biosynth.com]

- 13. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]

- 14. Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and Clinical Application of Phosphorus-Containing Drugs [pubmed.ncbi.nlm.nih.gov]

- 19. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

synthesis of 2,4,4-trimethylpentylphosphine

An In-Depth Technical Guide to the Synthesis of 2,4,4-Trimethylpentylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are pivotal organophosphorus compounds with significant applications ranging from specialty chemicals to industrial processes. Notably, its oxidized form, bis(2,4,4-trimethylpentyl)phosphinic acid, is an indispensable extractant in hydrometallurgy for the selective separation of cobalt and nickel, a critical step in producing high-purity metals for battery technologies.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and process chemists. We will explore three core methodologies: free-radical hydrophosphination, Grignard-based C-P bond formation, and the reduction of phosphonate precursors. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 2,4,4-Trimethylpentyl Moiety

The unique, highly branched structure of the 2,4,4-trimethylpentyl group (often derived from diisobutylene) imparts specific physical and chemical properties to molecules, such as enhanced solubility in nonpolar media and significant steric bulk. In the context of organophosphorus chemistry, these properties make this compound a valuable precursor for manufacturing ligands used in homogeneous catalysis and, most prominently, for the synthesis of organophosphorus extractants.[1] The efficiency and selectivity of these extractants are directly tied to the phosphine's structure. Therefore, robust and scalable synthetic methods for the parent phosphine are of paramount importance.

This document serves as a senior application scientist's perspective on synthesizing this target molecule, balancing theoretical principles with practical considerations for laboratory execution.

Overview of Synthetic Strategies

The formation of a carbon-phosphorus (C-P) bond is the cornerstone of phosphine synthesis. The most widely employed strategies can be categorized as follows:

-

Hydrophosphination: The direct addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne). This can be catalyzed by bases, transition metals, or initiated by radicals.[2][3][4]

-

Nucleophilic Substitution at Phosphorus: The reaction of an organometallic nucleophile (e.g., Grignard or organolithium reagent) with a halophosphine.[5][6] This is a classic and highly versatile method for creating C(sp³)–P bonds.

-

Reduction of Pentavalent Phosphorus Precursors: The deoxygenation of stable P(V) compounds like phosphine oxides or phosphonates to yield the corresponding P(III) phosphine.[7][8] This is often the final step in a multi-stage synthesis.

We will now examine specific, field-proven protocols for each of these strategic approaches.

Method 1: Free-Radical Hydrophosphination of Diisobutylene

This method represents one of the most direct routes, utilizing phosphine gas (PH₃) and diisobutylene as primary feedstocks. It is particularly relevant in industrial contexts where atom economy is a key driver. The reaction proceeds via a free-radical mechanism to yield the desired anti-Markovnikov addition product.

Causality and Scientific Rationale: The choice of a free-radical pathway is critical. An acid-catalyzed (Markovnikov) addition of the P-H bond would result in the phosphorus atom bonding to the more substituted tertiary carbon of the diisobutylene backbone. To achieve the target primary phosphine (with the -PH₂ group on the terminal carbon), an anti-Markovnikov addition is necessary. Free-radical reactions, initiated by agents like organic peroxides or azo compounds, excel at providing this regioselectivity.[9] The reaction is typically conducted under pressure to increase the concentration of gaseous phosphine in the liquid-phase alkene, thereby enhancing the reaction rate.

Experimental Protocol: Radical-Initiated Hydrophosphination

Safety Advisory: This procedure involves phosphine (PH₃), an extremely toxic, flammable, and pyrophoric gas. All operations must be conducted by trained personnel in a well-ventilated fume hood or a glovebox, using a dedicated gas handling system and appropriate personal protective equipment (PPE).

-

Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet/outlet valves, a thermocouple, and a pressure gauge is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Charging the Reactor: The reactor is charged with diisobutylene (2,4,4-trimethylpentene) and a radical initiator (e.g., benzoyl peroxide, ~1-2 mol%).[9]

-

Reaction Execution: The reactor is sealed and purged again with inert gas. Phosphine gas is then introduced from a cylinder via a compressor, pressurizing the reactor to the target pressure (e.g., 10-50 atm). The reaction mixture is heated (e.g., to 60-100 °C) and stirred vigorously.

-

Monitoring and Workup: The reaction is monitored by observing the pressure drop as the phosphine gas is consumed. Upon completion, the reactor is cooled to room temperature, and any excess phosphine is safely vented through a scrubbing solution (e.g., aqueous copper sulfate or sodium hypochlorite).

-

Purification: The crude product mixture is transferred to a Schlenk flask under an inert atmosphere. Unreacted diisobutylene and other volatile byproducts are removed via vacuum distillation. The residual this compound can be further purified by fractional distillation under reduced pressure.

Visual Workflow: Hydrophosphination

Caption: Synthesis of this compound via the Grignard reagent pathway.

Method 3: Reduction of Diethyl (2,4,4-trimethylpentyl)phosphonate

This strategy involves first forming a stable pentavalent phosphonate ester via the Michaelis-Arbuzov reaction, followed by its reduction to the desired primary phosphine. This route is advantageous as phosphonate esters are generally air-stable, easy to handle, and can be purified using standard techniques like column chromatography.

Causality and Scientific Rationale: The Michaelis-Arbuzov reaction is a reliable method for forming a C-P bond by reacting an alkyl halide with a trialkyl phosphite. The reaction proceeds through a quasi-phosphonium salt intermediate that rearranges to the thermodynamically stable phosphonate. The subsequent reduction of the P=O bond in the phosphonate is challenging and requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used, although other silane-based reducing systems have also been developed. [8][10]

Experimental Protocol: Phosphonate Reduction

-

Synthesis of Phosphonate Ester (Arbuzov Reaction):

-

A mixture of 1-bromo-2,4,4-trimethylpentane and a slight excess of triethyl phosphite is heated at reflux (typically 120-150 °C) for several hours under an inert atmosphere.

-

The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct.

-

Upon completion, the excess triethyl phosphite is removed by vacuum distillation to yield the crude diethyl (2,4,4-trimethylpentyl)phosphonate. This can be purified further by fractional distillation.

-

-

Reduction of the Phosphonate:

-

A solution of the purified phosphonate ester in anhydrous THF is added dropwise to a stirred slurry of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

-

Workup and Purification:

-

The workup procedure is identical to that described in the Grignard method (Section 4, Step 4), involving careful quenching with water and base, filtration of inorganic salts, separation of the organic phase, drying, and solvent removal.

-

The final product, this compound, is purified by vacuum distillation.

-

Data Summary and Method Comparison

| Feature | Method 1: Hydrophosphination | Method 2: Grignard Route | Method 3: Phosphonate Reduction |

| Principle | Radical addition of P-H to alkene | Nucleophilic attack of R-MgX on PCl₃ | Arbuzov reaction then P=O reduction |

| Key Starting Materials | Diisobutylene, Phosphine (PH₃) | 1-Bromo-2,4,4-trimethylpentane, Mg, PCl₃ | 1-Bromo-2,4,4-trimethylpentane, P(OEt)₃ |

| Primary Hazard | Highly toxic/pyrophoric PH₃ gas | Pyrophoric Grignard reagent & LiAlH₄ | Pyrophoric LiAlH₄ |

| Atom Economy | High | Moderate | Moderate |

| Number of Steps | 1 (synthesis) | 3 (Grignard, P-alkylation, reduction) | 2 (Arbuzov, reduction) |

| Key Advantages | Direct, high atom economy | Avoids PH₃ gas, versatile | Air-stable intermediate, easy purification |

| Key Disadvantages | Requires specialized gas handling | Strict anhydrous conditions, multiple steps | Requires potent, hazardous reducing agent |

Characterization and Handling

Due to its sensitivity to air, this compound must be handled and stored under an inert atmosphere (N₂ or Ar).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: A characteristic signal with a large ¹J(P-H) coupling constant (typically ~180-200 Hz) will appear as a triplet.

-

¹H NMR: The protons on the α-carbon (CH₂-P) will appear as a doublet of triplets due to coupling with both the adjacent CH group and the phosphorus atom. The P-H protons will appear as a broad signal that is a doublet due to coupling to the phosphorus atom.

-

-

Infrared (IR) Spectroscopy: A distinct stretching vibration for the P-H bond can be observed in the range of 2280-2440 cm⁻¹.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Conclusion

The can be successfully achieved through several distinct chemical pathways. The optimal choice of method depends critically on the available laboratory infrastructure, safety considerations, and desired scale. The direct hydrophosphination route offers industrial elegance and atom economy but demands specialized equipment for handling phosphine gas. [9]The Grignard [6][11]and phosphonate reduction [8]routes provide more accessible alternatives for standard organic synthesis laboratories, proceeding through well-established transformations and manageable intermediates. By understanding the causality behind each protocol, researchers can confidently select and execute the synthesis that best aligns with their technical capabilities and project goals.

References

- ACS Publications. (n.d.). Synthesis of New Bidentate Phosphine Ligands Containing Saturated Phosphorus Heterocycles. Inorganic Chemistry.

- Deelman, B. J., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound: From Synthesis to Industrial Applications.

- Google Patents. (n.d.). CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.

- Georg Thieme Verlag. (n.d.). Science of Synthesis: 42.4 Alkylphosphines.

- Saini, R., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules.

- Google Patents. (n.d.). CN105315305A - Synthetic method for alkyl phosphine.

- Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction.

- Beilstein Journals. (2014). Preparation of phosphines through C–P bond formation.

- Canadian Science Publishing. (2023). Facile reduction of phosphine oxides and H-phosphonates by ditetrelenes. Canadian Journal of Chemistry.

- ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines.

- Royal Society of Chemistry. (2018). 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination. Chemical Communications.

- Wikipedia. (n.d.). Diisobutene.

- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]

- 10. Phosphine synthesis by reduction [organic-chemistry.org]

- 11. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

2,4,4-trimethylpentylphosphine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,4,4-Trimethylpentylphosphine

Abstract

This compound, a primary alkylphosphine, is an organophosphorus compound of significant interest due to its unique structural characteristics and its role as a versatile chemical intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. We delve into the causality behind its utility, stemming from the sterically hindered and electron-donating nature of the 2,4,4-trimethylpentyl group attached to the reactive phosphine moiety. This document explores its applications as a precursor for advanced ligands in homogeneous catalysis, photoinitiators in material science, and extractants in hydrometallurgy. Emphasis is placed on safe handling protocols, reflecting its hazardous pyrophoric and corrosive nature. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a deep, structurally-grounded understanding of this compound.

Introduction to an Archetypal Alkylphosphine

Organophosphorus chemistry is a cornerstone of modern synthetic and industrial processes, with phosphines (PR₃) representing a fundamentally important class of compounds. Within this class, alkylphosphines are distinguished by their strong σ-donating electronic properties and diverse steric profiles. This compound (CAS No: 82164-75-8), also known as monoisooctyl phosphine, serves as an exemplary model of a primary phosphine (RPH₂) featuring a bulky, branched alkyl substituent.[1][2] Its structure is the primary determinant of its reactivity and utility. The lone pair of electrons on the phosphorus atom imparts Lewis basicity, enabling its function as a potent ligand for transition metals, while the highly branched alkyl chain provides significant steric bulk and enhances solubility in nonpolar organic solvents.[3] This combination makes it not just a subject of academic interest but also a valuable precursor in the synthesis of high-performance chemicals for catalysis and materials science.[2][4]

Molecular Structure and Physicochemical Properties

The functionality of this compound is intrinsically linked to its three-dimensional architecture and resulting chemical properties.

Chemical Identity and Structural Analysis

The molecule consists of a phosphine group (-PH₂) attached at the C2 position of a 2,4,4-trimethylpentane backbone.[5][6] The presence of a chiral center at the C2 carbon, where the phosphine group is attached, means the compound exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.

The structure is best visualized as a neopentyl group attached to a dimethylmethylphosphine core. This arrangement creates significant steric hindrance around the phosphorus atom, a critical feature that influences its coordination chemistry.

Caption: Molecular structure of this compound.

Tabulated Physicochemical and Computed Data

Quantitative data provides a clear profile of the compound's characteristics. It is a colorless, air-sensitive liquid.[1][7] Its most critical hazard is that it is pyrophoric, meaning it can ignite spontaneously on contact with air.[2][5]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 82164-75-8 | [1][5][6] |

| Molecular Formula | C₈H₁₉P | [5][6] |

| IUPAC Name | (2,4,4-Trimethylpentyl)phosphane | [6] |

| Appearance | Colorless liquid | [1][7] |

| Boiling Point | 170.2°C at 760 mmHg | [5][8] |

| Flash Point | -17°C | [1][5] |

| Sensitivity | Air sensitive |[1][7] |

Table 2: Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 146.21 g/mol | [5][6][9] |

| Monoisotopic Mass | 146.122437604 Da | [5][9] |

| XLogP3 | 2.8 | [5][9] |

| Rotatable Bond Count | 3 | [5][9] |

| Heavy Atom Count | 9 | [5][9] |

Spectroscopic Characterization Profile (Expected)

While specific spectra are not publicly available, the molecular structure allows for a robust prediction of its spectroscopic signatures, which are crucial for its identification and quality control.

-

³¹P NMR Spectroscopy: This is the most definitive technique. A single resonance is expected in the characteristic region for primary alkylphosphines (typically -160 to -130 ppm). The signal would be split into a triplet by the two directly attached protons (¹JPH ≈ 190-210 Hz).

-

¹H NMR Spectroscopy: The spectrum would be complex due to the diastereotopic nature of many protons. Key expected signals include a doublet of multiplets for the P-H protons (δ ≈ 3.0-3.5 ppm), a complex multiplet for the C2 proton, and distinct singlets for the methyl groups, particularly the gem-dimethyl groups at C4 and the C1 methyl group.

-

¹³C NMR Spectroscopy: The spectrum would show eight distinct signals corresponding to the eight carbon atoms. The C2 carbon, directly bonded to phosphorus, would appear as a doublet due to C-P coupling (¹JCP ≈ 15-25 Hz).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the P-H stretch (a sharp band around 2280-2350 cm⁻¹) and C-H stretching and bending frequencies for the alkyl backbone.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 146.12. Common fragmentation patterns would involve the loss of alkyl fragments from the parent structure.

Synthesis and Reactivity

Synthetic Pathway

Primary phosphines like this compound are typically synthesized via the free-radical addition of phosphine (PH₃) gas to an alkene. In this case, the precursor is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). This reaction is often initiated by UV light or a chemical initiator and carried out under pressure.

A related patent describes the synthesis of the bis-substituted derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, which proceeds through the initial formation of the phosphine via the reaction of phosphine gas with diisobutylene.[10] This supports the plausibility of controlling the stoichiometry to favor the mono-substituted product.

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The chemistry of this compound is dominated by the phosphorus center.

-

Lewis Basicity and Ligand Formation: As a primary alkylphosphine, it is a strong electron donor (σ-donor).[2] It readily coordinates to transition metals to form metal-phosphine complexes, which are central to homogeneous catalysis.[3][11][12] The bulky alkyl group can be used to tune the steric environment of the metal center, influencing catalytic activity and selectivity.[12]

-

Oxidation: The phosphine is readily oxidized. Spontaneous reaction with air makes it pyrophoric.[2][5] Controlled oxidation can yield the corresponding phosphine oxide, (2,4,4-trimethylpentyl)phosphine oxide. Further reaction and substitution lead to valuable derivatives like phosphinic acids.[4][10]

Applications in Research and Industry

While not an end-product itself, this compound is a crucial building block for high-value specialty chemicals.[4]

Caption: Key industrial applications derived from this compound.

-

Intermediate for Catalytic Ligands: Phosphine ligands are indispensable in homogeneous catalysis, particularly for cross-coupling reactions that form C-C, C-N, and C-O bonds.[11][12] this compound serves as a precursor for more complex, sterically demanding monodentate or bidentate phosphine ligands that enhance catalyst stability and selectivity.[4]

-

Precursor to Photoinitiators: Derivatives such as bis(acyl)phosphine oxides (BAPOs) are highly efficient photoinitiators.[4] The (2,4,4-trimethylpentyl)phosphinoyl group is found in some commercial photoinitiators, which are essential for UV-curable inks, coatings, and dental composites.[4][13]

-

Synthesis of Hydrometallurgical Extractants: A major industrial application is its use to produce bis(2,4,4-trimethylpentyl)phosphinic acid.[4] This derivative is a highly selective extractant used commercially for the separation of cobalt from nickel in mining and refining operations, a critical step for producing high-purity metals for batteries.[4][14]

Safety and Handling: A Self-Validating Protocol

The handling of this compound demands strict adherence to safety protocols due to its severe hazards. It is classified as a pyrophoric liquid that catches fire spontaneously in air and causes severe skin burns and eye damage.[2][5]

Experimental Protocol: Safe Handling in an Inert Atmosphere

This protocol ensures that the compound is never exposed to the atmosphere, a self-validating system where success is defined by the absence of fire or decomposition.

-

Preparation:

-

Ensure a certified, functioning fume hood and a nearby safety shower/eyewash station.

-

Prepare a Schlenk line or glovebox with a dry, inert atmosphere (Nitrogen or Argon).

-

All glassware must be oven-dried or flame-dried under vacuum to remove all traces of moisture. .

-

-

Personal Protective Equipment (PPE):

-

Wear a flame-retardant lab coat.

-

Use chemical splash goggles and a full-face shield.

-

Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Check glove compatibility charts.

-

-

Chemical Transfer:

-

The reagent bottle must be opened only under an inert atmosphere.

-

Use gas-tight syringes or cannulas for all transfers.

-

The desired amount of the liquid should be transferred to a reaction flask already purged with an inert gas.

-

Never draw the pyrophoric liquid into a syringe with air in the headspace. The syringe should be purged with inert gas first.

-

-

Quenching and Disposal:

-

Any residual material on syringes or cannulas must be quenched immediately and carefully.

-

Slowly add the residual material to a flask containing a non-reactive solvent like hexane, under an inert atmosphere.

-

Slowly and carefully add a quenching agent like isopropanol, followed by methanol, and finally water. The process is highly exothermic and must be cooled.

-

All waste must be disposed of according to institutional and national hazardous waste regulations.[15]

-

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[15]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][16]

Conclusion

This compound is a foundational molecule in organophosphorus chemistry whose significance far outweighs its direct use. Its molecular structure, characterized by a sterically bulky alkyl group and an accessible, electron-rich phosphorus center, makes it an ideal precursor for a range of high-performance materials. Understanding this structure-function relationship is key to appreciating its role in advancing fields from catalysis to materials science and hydrometallurgy. The extreme reactivity that makes it valuable also necessitates a profound respect for safety and handling, underscoring the dual nature of reactive chemical intermediates.

References

-

ChemWhat. (n.d.). This compound CAS#: 82164-75-8. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound: From Synthesis to Industrial Applications. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Phosphine, (2,4,4-trimethylpentyl)- - Substance Details. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkyl Phosphines as Reagents and Catalysts in Organic Synthesis. Retrieved from [Link]

-

Air Liquide. (2023). SAFETY DATA SHEET Phosphine. Retrieved from [Link]

- Google Patents. (2014). CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.

- Google Patents. (2010). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.

-

PubChem. (n.d.). Phosphine, (2,4,4-trimethylpentyl)-. Retrieved from [Link]

- Google Patents. (2011). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.

-

PubChem. (n.d.). Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide. Retrieved from [Link]

- Google Patents. (2016). Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid.

-

ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]

-

American Chemical Society. (2024). Science Talks Q&A 145: Acceptor Caged Phosphine Ligands. Retrieved from [Link]

-

Airgas. (2025). SAFETY DATA SHEET - Phosphine. Retrieved from [Link]

-

PubChem. (n.d.). Phosphine oxide, tris(2,4,4-trimethylpentyl)-. Retrieved from [Link]

-

GOV.UK. (n.d.). Phosphine - Incident management. Retrieved from [Link]

-

Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound|CAS 82164-75-8 [benchchem.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound CAS#: 82164-75-8 [amp.chemicalbook.com]

- 8. CAS # 82164-75-8, (2,4,4-Trimethylpentyl)phosphine, this compound, Monoisooctyl phosphine - chemBlink [chemblink.com]

- 9. Phosphine, (2,4,4-trimethylpentyl)- | C8H19P | CID 174255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cfmot.de [cfmot.de]

- 13. Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide | C26H35O7P | CID 164459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

- 15. airgas.com [airgas.com]

- 16. alsafetydatasheets.com [alsafetydatasheets.com]

Introduction: A Key Intermediate in Organophosphorus Chemistry

An In-Depth Technical Guide to the Physical Properties and Handling of 2,4,4-Trimethylpentylphosphine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 82164-75-8) is a primary organophosphine compound that, while not an end-product in itself, serves as a critical intermediate in the synthesis of high-value industrial chemicals.[1] Its branched alkyl structure imparts specific solubility and reactivity characteristics that are leveraged in the production of derivatives used in fields ranging from hydrometallurgy to polymer chemistry. This guide provides a comprehensive overview of its known physical properties, a representative synthesis methodology, its reactivity profile, and, most critically, the stringent safety protocols required for its handling due to its hazardous nature.

The primary industrial relevance of this compound lies in its role as a precursor to compounds like bis(2,4,4-trimethylpentyl)phosphinic acid (commonly known as Cyanex 272) and various acylphosphine oxides.[1] These derivatives are indispensable in solvent extraction processes for metal separation, particularly for cobalt and nickel, and as highly efficient photoinitiators in UV-curable systems like inks and coatings.[1]

Molecular Identity and Structure

The foundational identity of a chemical dictates its behavior. The structure of this compound is characterized by a bulky, branched octyl group attached to a primary phosphine moiety (-PH₂).

Figure 1: 2D Structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are dominated by its hazardous, reactive nature. While it is a key industrial intermediate, comprehensive physical data in public literature is sparse, likely due to its pyrophoricity limiting routine characterization.

| Property | Value | Source(s) |

| CAS Number | 82164-75-8 | [1][2] |

| Molecular Formula | C₈H₁₉P | [3] |

| Molecular Weight | 146.21 g/mol | [2][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 170.2 °C (at 760 mmHg) | [2] |

| Melting Point | -17 °C | [2] |

| Flash Point | -17 °C (Note: This value is likely erroneous and conflicts with the melting point. The pyrophoric nature of the compound is the overriding fire hazard.) | [3] |

| Pyrophoricity | Catches fire spontaneously if exposed to air. | [2][4] |

| Sensitivity | Highly air and moisture sensitive. | [3][5] |

| Solubility | Data not publicly available. Expected to be soluble in non-polar organic solvents (e.g., hydrocarbons, ethers) and insoluble in water due to its long alkyl chain. | N/A |

| Density | Data not publicly available. | N/A |

Expertise & Experience Insight: The classification of this compound as pyrophoric is the single most critical physical property for any researcher to consider.[2][4] This means it does not require an external ignition source to ignite upon contact with air. Therefore, standard fire safety metrics like "flash point" are largely irrelevant and potentially misleading. The conflicting data point where the flash point is listed as identical to the melting point is a strong indicator of a database error.[2][3] All handling protocols must be based on its pyrophoric and air-sensitive nature.

Synthesis Methodology: A Representative Protocol

This compound is not typically isolated as a final product. It is generated in situ and consumed in a subsequent step. The most common industrial route is the free-radical addition of a phosphorus source to diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The following protocol is a representative synthesis for its generation as an intermediate, derived from patent literature.[6]

Causality Behind Experimental Choices:

-

Phosphine (PH₃) Gas: The most direct phosphorus source for hydrophosphination. It is, however, extremely toxic and flammable, necessitating a closed, high-pressure system.

-

Diisobutylene: The inexpensive and readily available alkene starting material.

-

Initiator: A free-radical initiator (e.g., AIBN, or thermal initiation) is required to start the radical chain reaction between the P-H bond and the alkene.

-

High-Pressure Reactor: Necessary to maintain the concentration of gaseous PH₃ in the liquid phase and to ensure the reaction proceeds efficiently and safely.

Figure 2: Representative workflow for the synthesis of this compound as an intermediate.

Experimental Protocol: Synthesis of Alkylated Phosphine Mixture (This protocol is for informational purposes and must be adapted and performed by trained professionals with appropriate engineering controls.)

-

Reactor Preparation: Charge a high-pressure reaction kettle with diisobutylene and a suitable free-radical initiator.

-

Inerting: Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen.

-

Reactant Introduction: Introduce phosphine (PH₃) gas into the reactor via a compressor. The PH₃ is absorbed by the diisobutylene.[6]

-

Reaction Conditions: Heat the sealed reactor to initiate the free-radical addition. A typical temperature range is 80-85 °C for approximately 2 hours.[6] The reaction yields a mixture of mono-(2,4,4-trimethylpentyl)phosphine, di-(2,4,4-trimethylpentyl)phosphine, and some tri-alkylated phosphine.[6]

-

Intermediate for Oxidation: The resulting crude mixture, containing this compound, is typically not isolated. Excess diisobutylene is removed via evaporation. The remaining material is then oxidized (e.g., with hydrogen peroxide) to produce the desired bis(2,4,4-trimethylpentyl)phosphinic acid.[6]

Spectroscopic Characterization (Predicted)

No publicly available NMR or IR spectra for isolated this compound have been identified. However, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most definitive technique for characterizing organophosphorus compounds.[7][8]

-

Chemical Shift (δ): Primary alkylphosphines (RPH₂) are highly shielded and appear at the high-field (negative) end of the ³¹P NMR spectrum. For comparison, trimethylphosphine appears at -62 ppm.[9] The chemical shift for this compound is expected in the -130 to -160 ppm range, characteristic of a primary phosphine with a bulky alkyl group.

-

Coupling: In a proton-coupled ³¹P NMR spectrum, the signal would appear as a triplet due to coupling with the two directly attached protons (-PH₂). The one-bond P-H coupling constant (¹JP-H) is typically very large, in the range of 190-220 Hz.[10]

-

Trustworthiness of Analysis: A self-validating system for identification would involve acquiring both proton-coupled and proton-decoupled ³¹P NMR spectra. The observation of a triplet in the coupled spectrum collapsing to a singlet in the decoupled spectrum within the expected chemical shift range would provide unambiguous confirmation of the R-PH₂ moiety.

Reactivity and Applications

The reactivity of this compound is defined by the lone pair of electrons on the phosphorus atom and the two reactive P-H bonds.

-

Oxidation: As a primary phosphine, it is extremely susceptible to oxidation.[11] Exposure to air leads to spontaneous combustion, ultimately forming the corresponding phosphonic acid or other oxidized phosphorus species. This high reactivity is the basis for its primary application, where it is deliberately oxidized to form useful derivatives.

-

Nucleophilicity: The phosphorus lone pair makes it a potent nucleophile, capable of reacting with electrophiles to form phosphonium salts.[11] This reactivity is fundamental to many organophosphorus reactions.

-

Hydrophosphination: The P-H bonds can add across unsaturated bonds (alkenes, alkynes) in a process called hydrophosphination.[12] This reaction can be catalyzed by bases, radicals, or metal complexes and is a powerful method for forming new P-C bonds.

-

Deprotonation: The P-H protons are weakly acidic and can be removed by strong bases to form a phosphide anion (R-PH⁻), which is an even stronger nucleophile.[11]

Safety and Handling: A Pyrophoric Liquid

Trustworthiness through Self-Validating Systems: The safe handling of pyrophoric materials relies on a system where exposure to the atmosphere is fundamentally prevented. This is achieved through robust engineering controls and impeccable technique. Any deviation from these protocols can result in fire and serious injury.

Engineering Controls:

-

Primary Control: All manipulations must be conducted under an inert atmosphere. A glove box is the preferred method for transferring and handling.[13][14]

-

Secondary Control: If a glove box is unavailable, work must be performed in a chemical fume hood with the sash positioned as low as possible.[15] All transfers must be done using air-free techniques, such as with gas-tight syringes or cannulas.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[15]

-

Body Protection: A fire-resistant lab coat (e.g., Nomex) must be worn. Standard cotton or polyester lab coats are insufficient as they are flammable.[13] A chemical-resistant apron can be worn over the lab coat for additional protection.

-

Hand Protection: Double gloving is recommended. Wear nitrile gloves for chemical resistance underneath a pair of neoprene or other heavy-duty, fire-resistant gloves.[13]

-

Clothing: Avoid synthetic clothing. Wear fully enclosed shoes.[13]

Emergency Protocol:

-

Spill Management: Do NOT use water or a standard ABC fire extinguisher on a spill of pure phosphine. This can exacerbate the situation. Smother small spills immediately with a container of powdered lime (calcium oxide), dry sand, or another appropriate dry chemical absorbent kept within arm's length at all times.[5]

-

Fire: If the user's clothing catches fire, they should immediately use the "stop, drop, and roll" method and be assisted to a safety shower.[14] A CO₂ or dry powder extinguisher may be used on secondary fires started by the pyrophoric material.

-

Buddy System: Never work with pyrophoric materials alone.[13]

References

-

University of Nebraska-Lincoln. (n.d.). Safe Handling of Pyrophoric Materials. Environmental Health and Safety. [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

-

Batchelor, R., & Birchall, T. (1982). !H, 13C, and 31P NMR Study of Primary and Secondary Phenylamines, -phosphines, and -arsines and Their Anions. Journal of the American Chemical Society, 104(3), 674–679. [Link]

-

Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. [Link]

-

Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. PNNL-SA-109318. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of this compound: From Synthesis to Industrial Applications. [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]

-

Carl Roth. (2021). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. [Link]

-

Carl Roth. (2021). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. (Link provided is a general search, specific PDF may vary). [Link]

-

ChemBK. (n.d.). Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-. [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

Lamberink, J.-W., et al. (2022). Reactivity of Primary Phosphines and Primary Phosphine Sulfides towards Imines. Chemistry – A European Journal, 28(49), e202201565. [Link]

-

Wikipedia. (n.d.). Organophosphine. [Link]

-

NPTEL-NOC IITM. (2018, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]

-

Liu, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5439. [Link]

- Jiangxi Sci & Tech Normal Univ. (2010). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. CN102020673A.

-

McQuade, D. T., et al. (2009). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Journal of Chemical Education, 86(1), 93. [Link]

-

Gody, G., & Perrier, A. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47, 1-32. [Link]

-

PubChem. (n.d.). Phosphine, (2,4,4-trimethylpentyl)-. [Link]

- Jiangxi Sci & Tech Normal Univ. (2012). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. CN102020673B.

- Guangxi University. (2014). Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process. CN103772429A.

- Kunming University Of Science And Technology. (2014). Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid. CN103833633A.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 82164-75-8 [amp.chemicalbook.com]

- 4. Phosphine, (2,4,4-trimethylpentyl)- | C8H19P | CID 174255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organophosphine - Wikipedia [en.wikipedia.org]

- 12. surfacesciencewestern.com [surfacesciencewestern.com]

- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 14. pnnl.gov [pnnl.gov]

- 15. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

A Comprehensive Safety and Handling Guide for 2,4,4-trimethylpentylphosphine

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2,4,4-trimethylpentylphosphine (CAS No. 82164-75-8). As an organophosphine compound, it presents significant hazards, primarily its pyrophoric nature, which necessitates stringent safety measures. This document is intended for researchers, scientists, and drug development professionals who may handle this or similar reactive chemical agents. The protocols described herein are designed to establish a self-validating system of safety, ensuring that risks are identified, assessed, and mitigated effectively.

Core Hazard Identification and Risk Assessment

This compound is a colorless, air-sensitive liquid.[1][2] The paramount hazard associated with this compound is its pyrophoricity, meaning it can ignite spontaneously upon contact with air.[3] This characteristic dictates every aspect of its handling and storage. Furthermore, a critical consideration is the lack of comprehensive toxicological data. One authoritative source notes, "To the best of our knowledge the toxicological properties of this material have not been thoroughly investigated."[4] This data gap compels us to operate under the precautionary principle, treating the substance as potentially highly toxic through all routes of exposure (inhalation, ingestion, and dermal contact).

Globally Harmonized System (GHS) Classification

A thorough risk assessment begins with understanding the compound's formal hazard classifications. This information is critical for labeling, storage, and determining appropriate personal protective equipment (PPE).

| Hazard Class | Hazard Statement Code | Description | Primary Source(s) |

| Pyrophoric Liquids | H250 | Catches fire spontaneously if exposed to air | [3] |

| Skin Corrosion/Irritation | - | Causes skin irritation/corrosion | [5] |

| Serious Eye Damage | - | Causes serious eye damage | [5] |

Note: The GHS classification is based on aggregated data and may vary by supplier. Always consult the specific Safety Data Sheet (SDS) provided with the product.

Pre-Experimental Risk Assessment Workflow

Before any procedure involving this compound is initiated, a systematic risk assessment must be performed. The following workflow illustrates the critical decision points to ensure that appropriate controls are in place. The causality is clear: the pyrophoric and unknown toxicological nature of the reagent demands the use of engineering controls to isolate the material from the operator and the environment.

Caption: Pre-experimental risk assessment workflow for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE alone. For a pyrophoric material, this is non-negotiable.

Engineering Controls: All manipulations of this compound must be conducted in an environment free of atmospheric oxygen and moisture.

-

Glovebox: A glovebox with an inert atmosphere (e.g., nitrogen or argon) is the preferred environment for all transfers and reaction setups. The atmosphere should be continuously monitored for oxygen and moisture content.

-

Fume Hood with Schlenk Line: For researchers proficient in air-free techniques, a well-ventilated fume hood equipped with a Schlenk line is a viable alternative. Glassware must be rigorously dried and purged with inert gas. A blast shield should be used as an additional precaution.

-

Ventilation: Mechanical exhaust is required to prevent any potential accumulation of vapors.[4] Safety showers and eyewash stations must be immediately accessible.[4]

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be worn at all times when handling the compound.

| Item | Specification | Rationale |

| Lab Coat | Flame-resistant (FR) material (e.g., Nomex) | Protects against splashes and provides critical protection in case of a flash fire from pyrophoric material ignition. |

| Gloves | Compatible chemical-resistant gloves (e.g., nitrile or neoprene as an inner layer, butyl rubber as an outer layer). | Prevents skin exposure. Layering provides additional protection against tears and rapid permeation. Always inspect gloves before use.[4] |

| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes and potential energetic reactions. Standard safety glasses are insufficient.[4] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is any risk of inhalation, such as working outside of primary engineering controls (which is strongly discouraged).[4] |

Safe Handling and Storage Protocols

Adherence to a meticulous, step-by-step protocol is essential for preventing incidents.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area designated for reactive chemicals.[4] The recommended storage temperature is between 10°C and 25°C.[4]

-

Container: The primary container must be kept tightly closed and upright to prevent leakage.[4] It should be stored within a compatible, non-combustible secondary container.

-

Atmosphere: The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon).[1]

-

Incompatibilities: Keep away from all sources of ignition, heat, and incompatible substances such as strong oxidizing agents.[6]

Experimental Workflow: Inert Atmosphere Transfer

The following diagram and protocol describe the standard procedure for safely transferring this compound using a gas-tight syringe, a fundamental technique for handling air-sensitive reagents.

Caption: Workflow for the safe transfer of this compound.

Detailed Transfer Protocol

-